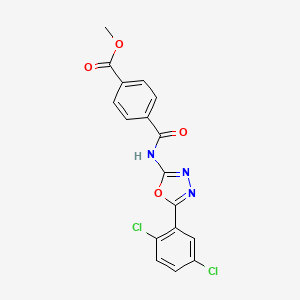

Methyl 4-((5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N3O4/c1-25-16(24)10-4-2-9(3-5-10)14(23)20-17-22-21-15(26-17)12-8-11(18)6-7-13(12)19/h2-8H,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMDARBUYOGBIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a synthetic compound that belongs to the oxadiazole class of compounds. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a methyl ester group linked to a carbamoyl moiety and an oxadiazole ring substituted with a dichlorophenyl group. This unique arrangement contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆Cl₂N₄O₃ |

| Molecular Weight | 388.25 g/mol |

| CAS Number | 891137-95-4 |

| Melting Point | Not available |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring is known for its ability to modulate enzyme activity and receptor interactions.

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in cellular processes. For instance, it may interact with dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine synthesis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.

- Anticancer Potential : Research indicates that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

- Cell Viability Assays : In human cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the cell type.

- Mechanistic Studies : Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis markers compared to control groups.

Case Studies

-

Study on Antimicrobial Activity :

- A study assessed the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial activity.

-

Anticancer Activity Evaluation :

- A case study involving breast cancer cells showed that treatment with the compound resulted in a 50% reduction in cell proliferation over 48 hours.

Comparison with Similar Compounds

(a) N-{[5-(2,4-Dichlorophenyl)-1,3,4-Oxadiazol-2-yl]methyl}amine Derivatives

These derivatives, studied by Adimule et al., replace the 2,5-dichlorophenyl group with a 2,4-dichlorophenyl moiety and substitute the benzoate ester with an aliphatic or aromatic amine . The positional isomerism of chlorine atoms (2,4 vs. Notably, these derivatives exhibited selective anticancer activity against liver cancer (Hep-G2, IC₅₀ = 2.46 μg/mL), suggesting that chlorine positioning significantly impacts bioactivity.

(b) 5-(4-Methoxybenzyl)-1,3,4-Oxadiazole-2-yl Naphthalene-1-carbothioate

This compound replaces the benzoate ester with a naphthalene carbothioate group and introduces a 4-methoxybenzyl substituent on the oxadiazole ring . The thioester group increases lipophilicity compared to the carbamoyl benzoate in the target compound, which may affect membrane permeability.

Heterocyclic Variants: Thiadiazole vs. Oxadiazole

The 1,2,3-thiadiazole derivative in (5-(2-methylphenoxy)-4-phenyl-1,2,3-thiadiazole) replaces the oxadiazole ring with a sulfur-containing thiadiazole core . Thiadiazoles generally exhibit lower thermal stability and distinct electronic properties due to sulfur’s larger atomic size and polarizability. Such differences could influence binding affinities in medicinal applications.

(b) Physicochemical Comparison

The target compound’s higher molecular weight and ester group may reduce solubility compared to smaller amine derivatives, impacting pharmacokinetics.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 4-((5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, and how can reaction yields be optimized?

Answer:

The synthesis typically involves cyclocondensation of hydrazides with carbonyl derivatives. For example, intermediate 3j (a common precursor for oxadiazoles) can be cyclized using propylene oxide, followed by O-alkylation with t-butyl 4-bromobutyrate and hydrolysis to yield carboxylic acid derivatives . To optimize yields:

- Use anhydrous conditions for cyclization to avoid side reactions.

- Monitor reaction progress via TLC or HPLC to terminate at peak intermediate stability.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted dichlorophenyl precursors.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

Answer:

Key techniques include:

- NMR (¹H/¹³C): Confirm substitution patterns on the oxadiazole ring and benzoate ester. For example, the methyl ester group (C18H15N3O4S) shows a singlet at ~3.9 ppm in ¹H NMR .

- Mass spectrometry (HRMS): Verify molecular weight (expected: ~369.40 g/mol) and fragmentation patterns .

- IR spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹).

If data conflicts, cross-validate with alternative methods (e.g., X-ray crystallography for unambiguous structure determination) and repeat synthesis to rule out impurities.

Basic: What safety protocols are essential for handling this compound, given its acute toxicity profile?

Answer:

Based on GHS classification:

- Acute toxicity (Category 4): Use PPE including nitrile gloves, lab coats, and EN143-certified respirators for dust control .

- Storage: Keep in airtight containers in a cool (<25°C), ventilated area away from strong acids/bases to prevent decomposition .

- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers design analogs of this compound to enhance bioactivity, and what structural features are critical?

Answer:

- Modify substituents: Replace the 2,5-dichlorophenyl group with electron-withdrawing groups (e.g., nitro) to improve electrophilicity and target binding .

- Ester hydrolysis: Convert the methyl ester to a free carboxylic acid for increased solubility and interaction with charged residues in biological targets .

- SAR studies: Test analogs against relevant assays (e.g., MTT for cytotoxicity) and correlate substituent effects with IC50 values .

Advanced: How should researchers address contradictory in vitro bioactivity data observed for oxadiazole derivatives?

Answer:

Contradictions may arise from assay conditions or impurity interference. Mitigation strategies:

- Standardize assays: Use identical cell lines (e.g., MCF-7 for cytotoxicity) and controls (e.g., doxorubicin) across studies .

- Purity validation: Confirm compound purity (>95%) via HPLC before testing.

- Mechanistic studies: Perform apoptosis assays (e.g., Annexin V staining) to distinguish cytotoxic vs. cytostatic effects .

Advanced: What strategies are recommended to evaluate the metabolic stability of this compound in preclinical studies?

Answer:

- Microsomal assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to calculate half-life (t½).

- Metabolite identification: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- Structural tweaks: Introduce fluorine atoms or methyl groups at metabolically labile sites to block oxidation .

Advanced: How does the compound’s stability vary under different pH and temperature conditions, and what analytical methods are suitable for monitoring degradation?

Answer:

- pH stability: Perform accelerated degradation studies in buffers (pH 1–12) at 37°C. Monitor via HPLC for hydrolysis of the ester group .

- Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C expected for oxadiazoles).

- Light sensitivity: Store in amber vials if UV-Vis spectroscopy indicates photodegradation (λmax shifts).

Basic: What are the environmental hazards associated with this compound, and how should waste be managed?

Answer:

- Ecotoxicity: No full assessment exists, but oxadiazoles may release toxic fumes (e.g., HCl, NOx) during incineration .

- Disposal: Follow EPA guidelines for halogenated waste (D-code D004) and incinerate in licensed facilities .

Advanced: How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s pharmacokinetic properties?

Answer:

- DFT calculations: Predict electronic properties (e.g., HOMO/LUMO energies) to assess redox stability and reactivity .

- Docking studies: Simulate binding to target proteins (e.g., Rho kinase) using AutoDock Vina. Prioritize analogs with stronger hydrogen bonds to catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.